molecular formula C8H8O B12316089 p-Tolualdehyde-2,3,5,6-d4

p-Tolualdehyde-2,3,5,6-d4

Cat. No.: B12316089
M. Wt: 124.17 g/mol
InChI Key: FXLOVSHXALFLKQ-QFFDRWTDSA-N
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Description

p-Tolualdehyde-2,3,5,6-d4: is a deuterated form of p-Tolualdehyde, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced by deuterium atoms. This compound is often used as a stable isotope-labeled compound in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Tolualdehyde-2,3,5,6-d4 typically involves the deuteration of p-Tolualdehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, p-Tolualdehyde can be treated with deuterated water (D2O) in the presence of a catalyst to achieve the desired deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: p-Tolualdehyde-2,3,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

p-Tolualdehyde-2,3,5,6-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of p-Tolualdehyde-2,3,5,6-d4 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques like NMR spectroscopy. This allows researchers to track the compound’s behavior and interactions in various chemical and biological systems .

Comparison with Similar Compounds

Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for research applications that require precise tracking and analysis of chemical and biological processes. The presence of deuterium atoms also provides enhanced stability and reduced reactivity compared to its non-deuterated counterparts .

Properties

Molecular Formula

C8H8O

Molecular Weight

124.17 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-methylbenzaldehyde

InChI

InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3/i2D,3D,4D,5D

InChI Key

FXLOVSHXALFLKQ-QFFDRWTDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C=O)[2H]

Canonical SMILES

CC1=CC=C(C=C1)C=O

Origin of Product

United States

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